

Technical Guide: Isobutyloxirane Stability & Reactivity Profile

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Compound of Interest

Compound Name: *Isobutyloxirane*

CAS No.: 23850-78-4

Cat. No.: B1605016

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Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) is a versatile, high-energy chiral building block utilized in the synthesis of leucine surrogates, peptidomimetics, and complex active pharmaceutical ingredients (APIs).[1] Its utility stems from the high ring-strain energy (~27 kcal/mol) of the oxirane moiety combined with the steric bulk of the isobutyl side chain.[1] This guide provides a rigorous technical analysis of its thermodynamic stability, regioselective reactivity, and handling protocols necessary for reproducible experimental outcomes in drug discovery.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7][8]

| Property | Value | Notes |
|-------------------|----------------------------|------------------------------------|
| IUPAC Name | 2-(2-methylpropyl)oxirane | Also: 1,2-Epoxy-4-methylpentane |
| CAS Number | 23850-78-4 | Racemic; (S)-isomer: 113677-37-3 |
| Molecular Formula | | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 104 °C | @ 760 mmHg |
| Density | 0.82 g/mL | @ 25 °C |
| Flash Point | 9 °C (Closed Cup) | High Flammability Hazard |
| Solubility | Miscible in EtOH, THF, DCM | Immiscible in (slow hydrolysis) |

Thermodynamic & Kinetic Stability[1]

Thermal Stability

Isobutyloxirane is kinetically stable at room temperature under inert atmosphere but thermodynamically unstable due to ring strain.[1]

- Storage Limit:

is mandatory. Long-term storage requires

[1]

- Degradation: prolonged exposure to temperatures

initiates slow isomerization to 4-methylpentanal or polymerization, particularly in the presence of trace Lewis acids (e.g., metal ions from steel containers).[1]

Hydrolytic Stability

The molecule is relatively stable to neutral water due to the hydrophobicity of the isobutyl group, which creates a kinetic barrier to solvation of the epoxide oxygen.

- Acidic Hydrolysis: Rapid.[1]
at pH 4.[1] Forms 4-methylpentane-1,2-diol.[1][2]
- Basic Hydrolysis: Slow.[1] Stable for hours at pH 10, allowing for selective nucleophilic substitutions under basic conditions.

Polymerization Risk[1]

- Initiators: Strong Lewis acids (,), mineral acids, and strong bases ().[1]
- Mechanism: Cationic ring-opening polymerization (CROP) yields polyethers.[1]
- Prevention: Store over activated 3Å molecular sieves to remove moisture (co-catalyst for polymerization) and stabilize with trace triethylamine (buffer) if compatible with downstream use.[1]

Reactivity Profile & Regioselectivity[1][9][10][11]

The reactivity of **isobutyloxirane** is defined by the competition between steric hindrance (isobutyl tail) and electronic activation (oxygen lone pairs).

Nucleophilic Ring Opening ()

Under basic or neutral conditions, nucleophiles attack the least hindered carbon (C1). The bulky isobutyl group at C2 effectively blocks backside attack, resulting in high regioselectivity (>95:5).

- Nucleophiles: Primary amines, azides (

), thiols (

), alkoxides.[1]

- Outcome: Formation of secondary alcohols with the nucleophile at the terminal position.

Acid-Catalyzed Ring Opening (-like)

Under acidic conditions, protonation of the oxygen weakens the C-O bonds.[1] The transition state gains carbocation character. While electronic effects usually favor attack at the more substituted carbon (C2), the specific steric bulk of the isobutyl group often leads to a mixture of regioisomers, unlike simpler methyl-substituted epoxides.[1]

- Reagents:

,

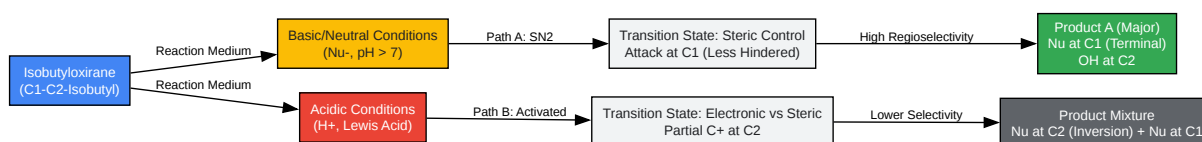
, Lewis Acids (

).[1]

- Outcome: Mixture of C1 and C2 substitution products.

Diagram: Regioselective Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.



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Figure 1: Mechanistic divergence of **Isobutyloxirane** ring opening driven by pH and steric factors.[1]

Experimental Protocols

Protocol: Safe Quenching of Unreacted Isobutyloxirane

Objective: Safely destroy excess epoxide after a reaction or for disposal. Principle: Acid-catalyzed hydrolysis is too exothermic; Nucleophilic opening with thiosulfate is controlled and redox-neutral.[1]

Reagents:

- Sodium Thiosulfate (), saturated aqueous solution.[1]
- Phosphate buffer (pH 7.0).[1]

Procedure:

- Dilution: Dilute the reaction mixture or waste stream with an equal volume of THF or Ethanol to ensure homogeneity.
- Preparation: In a separate vessel, prepare a solution of Sat. (5 equiv relative to estimated epoxide).[1]
- Addition: Slowly add the epoxide solution to the thiosulfate solution at room temperature. Do not reverse addition.
- Monitoring: Stir for 30 minutes. Verify consumption of epoxide via TLC (stain: p-Anisaldehyde; epoxide appears as a blue/purple spot) or GC-MS.[1]
- Disposal: The resulting mixture contains the alkyl thiosulfate/diol, which can be disposed of as aqueous organic waste.

Protocol: Regioselective Aminolysis (Synthesis of Leucine Analogs)

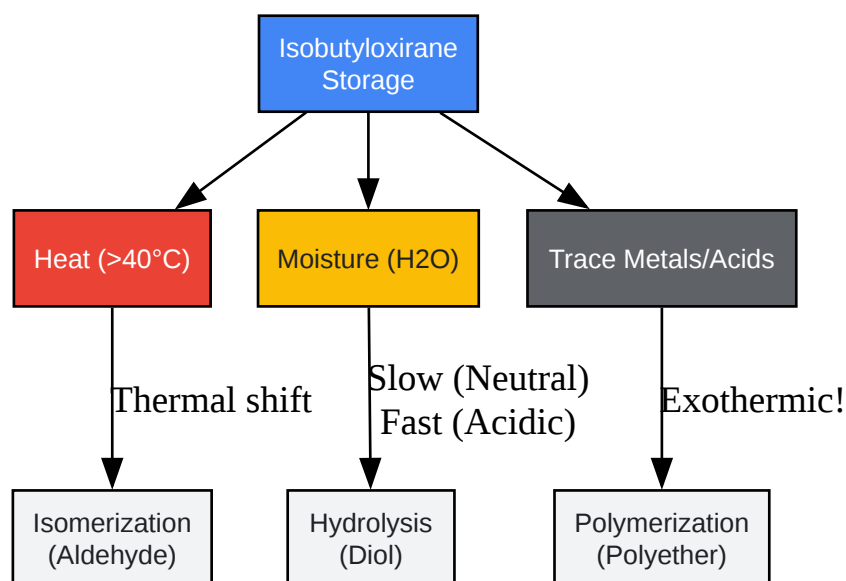
Objective: Synthesis of

-amino alcohol via C1 attack.[1]

Step-by-Step:

- Setup: Flame-dry a round-bottom flask under .
- Solvent: Add **Isobutyloxirane** (1.0 equiv) in anhydrous Ethanol (0.5 M).
- Nucleophile: Add Primary Amine (1.2 equiv). Note: If amine is volatile, use 3.0 equiv to drive kinetics.[1]
- Catalyst (Optional): If reaction is sluggish at RT, add 10 mol% (mild Lewis acid compatible with regioselectivity).
- Reaction: Stir at 40°C for 12 hours.
- Workup: Concentrate in vacuo. The residue is typically pure enough for the next step.
- Validation:
 - NMR should show the disappearance of epoxide protons (2.4-2.8 ppm) and appearance of the methine proton (to OH) at ~3.5 ppm.[1]

Visualization of Stability Risks[1]



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Figure 2: Primary degradation pathways and their triggers.[1]

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